molecular formula C13H14N2O B13098852 4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone

4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone

Cat. No.: B13098852
M. Wt: 214.26 g/mol
InChI Key: LSYMVJZKCCRMSD-UHFFFAOYSA-N
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Description

4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone is a heterocyclic compound that features a pyrrolopyridine core fused with a cyclohexanone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolopyridine core . Subsequent functionalization steps introduce the cyclohexanone group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of scalable and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone is unique due to its specific structural features and the presence of the cyclohexanone moiety, which may confer distinct biological properties compared to other similar compounds. Its ability to inhibit FGFRs with high potency makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(1H-pyrrolo[3,2-b]pyridin-3-yl)cyclohexan-1-one

InChI

InChI=1S/C13H14N2O/c16-10-5-3-9(4-6-10)11-8-15-12-2-1-7-14-13(11)12/h1-2,7-9,15H,3-6H2

InChI Key

LSYMVJZKCCRMSD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CNC3=C2N=CC=C3

Origin of Product

United States

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